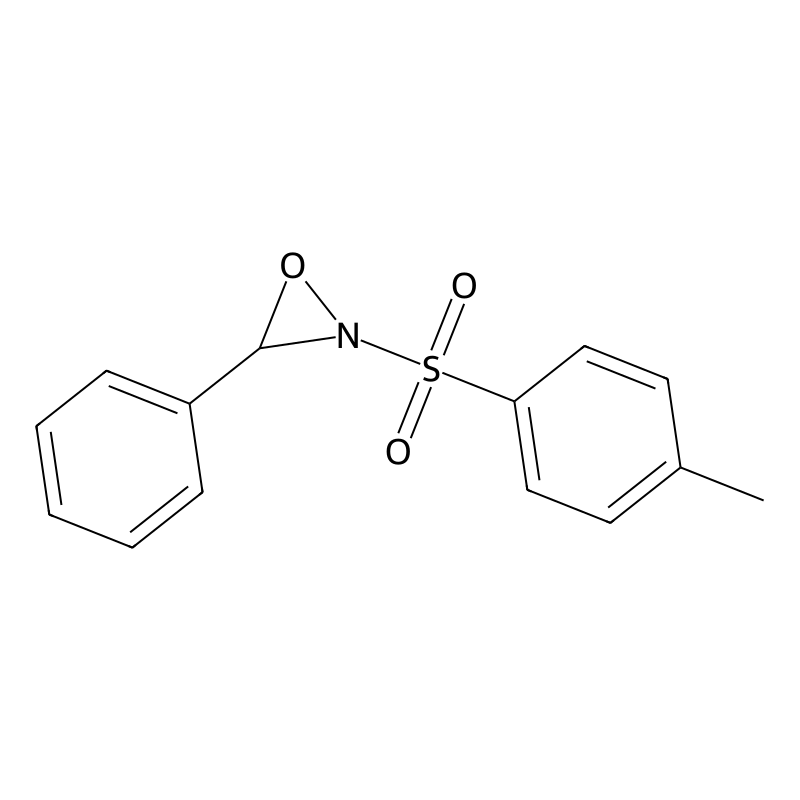

3-Phenyl-2-tosyl-1,2-oxaziridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-Phenyl-2-tosyl-1,2-oxaziridine is a reagent used in organic synthesis for various transformations. Its primary function lies in its ability to transfer an N-sulfonyloxy group, particularly a tosyloxy group (TsO-), onto other molecules. This property makes it valuable for:

Epoxidation

3-Phenyl-2-tosyl-1,2-oxaziridine can act as a mild and selective oxidant for the conversion of alkenes to epoxides. The reaction proceeds through a concerted mechanism where the oxaziridine ring transfers an oxygen atom to the alkene while the tosyl group departs. PubChem:

Aziridination

Under specific conditions, 3-Phenyl-2-tosyl-1,2-oxaziridine can also transfer its entire three-membered ring structure to unsaturated substrates, leading to the formation of aziridine derivatives. ScienceDirect

Medicinal Chemistry

Due to its ability to introduce reactive oxygen species, 3-Phenyl-2-tosyl-1,2-oxaziridine has been explored in the field of medicinal chemistry for its potential cytotoxicity. Studies have investigated its application in:

3-Phenyl-2-tosyl-1,2-oxaziridine is a synthetic compound with the molecular formula C₁₄H₁₃NO₃S. It features an oxaziridine ring, which is a three-membered cyclic ether containing a nitrogen atom. The compound is characterized by the presence of a phenyl group and a tosyl group, making it a versatile reagent in organic synthesis. Its unique structure allows it to participate in various

- Nitrogen Atom Transfer: This compound can facilitate the amination of various substrates, leading to the formation of amines from alcohols and other nucleophiles .

- Oxidation Reactions: It acts as an oxidizing agent in reactions that convert alkenes to epoxides or oxidize amines to imines .

- Cycloaddition Reactions: The compound can participate in formal [3+2] cycloadditions when reacted with appropriate substrates under catalytic conditions .

While specific biological activities of 3-Phenyl-2-tosyl-1,2-oxaziridine are not extensively documented, compounds with similar structures have shown potential antibacterial and antifungal properties. The presence of the tosyl group may enhance its reactivity towards biological targets, making it a candidate for further pharmacological studies .

The synthesis of 3-Phenyl-2-tosyl-1,2-oxaziridine typically involves:

- Formation of the Oxaziridine Ring: This can be achieved through the reaction of an appropriate tosylamide with a peracid, such as m-chloroperoxybenzoic acid. The reaction conditions must be controlled to prevent decomposition of reactive intermediates .

- Purification: The product is usually purified by recrystallization or chromatography to obtain high purity levels necessary for further applications .

3-Phenyl-2-tosyl-1,2-oxaziridine has several applications in organic chemistry:

- As an Oxidizing Agent: It is used in asymmetric oxidations and synthesis of complex molecules.

- In Medicinal Chemistry: Its ability to introduce nitrogen functionalities makes it useful in drug design and development.

- In Material Science: It can be utilized in polymer chemistry for creating novel materials with specific properties .

Studies on the interactions of 3-Phenyl-2-tosyl-1,2-oxaziridine with various substrates indicate that it can effectively transfer nitrogen atoms to electrophilic centers. This property is crucial for developing new synthetic pathways in organic chemistry. Moreover, its interaction with transition metal catalysts has been explored to enhance reactivity and selectivity in chemical transformations .

Several compounds exhibit structural similarities to 3-Phenyl-2-tosyl-1,2-oxaziridine. Here are some of them:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methyl-2-tosyl-1,2-oxaziridine | Similar oxaziridine core with a methyl group | Different steric hindrance affecting reactivity |

| 3-(4-Nitrophenyl)-2-tosyl-1,2-oxaziridine | Contains a nitrophenyl substituent | Enhanced electrophilicity due to nitro group |

| 3-(Benzyl)-2-tosyl-1,2-oxaziridine | Benzyl group instead of phenyl | Altered solubility and reactivity patterns |

The uniqueness of 3-Phenyl-2-tosyl-1,2-oxaziridine lies in its balanced steric and electronic properties provided by both the phenyl and tosyl groups, which allow it to participate effectively in diverse

3-Phenyl-2-tosyl-1,2-oxaziridine, systematically named 2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine (IUPAC), is a heterocyclic compound with the molecular formula $$ \text{C}{14}\text{H}{13}\text{NO}_{3}\text{S} $$ and a molecular weight of 275.32 g/mol. Its CAS registry number, 63160-12-3, serves as a unique identifier in chemical databases. Key structural features include:

- A three-membered oxaziridine ring ($$ \text{N-O-C} $$).

- A phenyl group at position 3.

- A tosyl (p-toluenesulfonyl) group at position 2.

Common synonyms include Davis’ oxaziridine and N-tosylphenyloxaziridine. The SMILES notation $$ \text{CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3} $$ and InChIKey SYTQRZCKINWJKR-UHFFFAOYSA-N provide precise structural descriptors.

Historical Context and Discovery

The compound emerged from foundational work by Franklin A. Davis in the late 1970s, who pioneered N-sulfonyloxaziridines as electrophilic oxygen-transfer reagents. Early syntheses employed m-chloroperbenzoic acid (mCPBA) to oxidize N-sulfonyl imines. A breakthrough came with the use of buffered Oxone® (potassium peroxymonosulfate), enabling scalable production under mild conditions. For example, Davis’ original protocol achieved 90% yield by reacting N-sulfonyl imines with NaOCl in acetonitrile.

Significance in Modern Organic Chemistry

3-Phenyl-2-tosyl-1,2-oxaziridine is renowned for its dual reactivity:

Molecular Geometry and Bonding Analysis

The molecular geometry of 3-Phenyl-2-tosyl-1,2-oxaziridine exhibits characteristic features of three-membered heterocyclic systems. The compound has a molecular weight of 275.32 g/mol and displays typical oxaziridine bonding patterns [1] [2]. The three-membered oxaziridine ring contains shortened carbon-oxygen bonds and lengthened nitrogen-oxygen bonds compared to typical single bonds, reflecting the inherent ring strain [4].

Computational studies on related oxaziridine systems reveal that nitrogen-oxygen bond lengths in oxaziridine derivatives typically range between 1.48 and 1.53 Å, which are longer than average nitrogen-oxygen bonds in the solid state [5]. The nitrogen-oxygen bond in the oxaziridine ring shows characteristics of a weakened single bond, with bond orders typically ranging from 1.20 to 1.23 according to delocalization index calculations [5].

The bonding analysis indicates that the nitrogen-oxygen interaction can be characterized by two resonance forms: N⁺O⁻ and N⁻O⁺, owing to the very small population (< 0.60 electrons) of the bonding basin localized in the electron localization function field for the nitrogen-oxygen region [5]. This unusual bonding pattern contributes to the unique reactivity profile of oxaziridines as electrophilic oxidants [3].

| Bond Type | Typical Length (Å) | Bond Character |

|---|---|---|

| N-O | 1.48-1.53 | Weakened single bond |

| C-O | 1.35-1.43 | Shortened due to ring strain |

| C-N | 1.41-1.46 | Single bond |

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of related N-tosyl oxaziridine derivatives have provided valuable insights into the three-dimensional structure and conformational preferences [6]. X-ray crystallographic studies reveal that the oxaziridine ring adopts a nearly planar geometry with characteristic bond angles deviating significantly from tetrahedral geometry due to ring strain [6].

The orientation of the phenyl ring with respect to the oxaziridine plane can be defined by the acute angle θ between the normal to the phenyl ring and the distal bond N-O. Most molecules assume a bisected conformation where θ approaches 0°, rather than a perpendicular conformation where θ approaches 90° [6]. This conformational preference is attributed to favorable electronic interactions between the aromatic system and the strained heterocycle.

The geometry of the oxaziridine ring compares well with values observed in other three-membered substituted heterocycles, showing a shortened C-O bond and a lengthened N-O bond, while the N-C bond length spreads over a wider range [6]. The conformation around the nitrogen atom indicates minimal lone-pair d-orbital interaction between nitrogen and sulfur atoms in tosyl-substituted derivatives [6].

Ring strain energy calculations for oxaziridines indicate conventional strain energies of approximately 169 kJ/mol, which lies between that of cyclopropane (115 kJ/mol) and cyclobutane strain energies [7] [8]. The conformational energy barriers for interconversion between different ring conformations are typically 3-4 kcal/mol, indicating moderate flexibility despite the ring strain [9].

Computational Modeling of Electronic Properties

Density functional theory calculations have been extensively employed to understand the electronic structure of oxaziridine systems [10] [5] [11]. The electronic properties of 3-Phenyl-2-tosyl-1,2-oxaziridine can be modeled using various computational approaches, including B3LYP, CAM-B3LYP, ωB97XD, M06-L, and M06-2X functionals with augmented correlation-consistent basis sets [5].

Time-dependent density functional response theory provides a powerful framework for calculating optical properties such as dynamic polarizabilities and electronic excitation spectra of oxaziridine derivatives [10]. The HOMO-LUMO energy gap calculations reveal that N-sulfonyl oxaziridines typically exhibit energy gaps in the range of 8-10 eV, indicating significant electronic stability [4].

Natural bond orbital analysis reveals important insights into the electronic structure. The σ-natural bond orbital characterizing the nitrogen-oxygen interaction is formed by nitrogen and oxygen natural hybrid orbitals with specific occupancy patterns [5]. The analysis shows that the covalent character of the N-O bond is maintained despite its weakened nature due to ring strain.

| Computational Method | N-O Bond Length (Å) | Energy Gap (eV) |

|---|---|---|

| B3LYP/aug-cc-pVTZ | 1.463-1.495 | 8.2-8.8 |

| M06-2X/aug-cc-pVTZ | 1.470-1.485 | 8.5-9.1 |

| CCSD(T)/aug-cc-pVTZ | 1.509 | 8.7-9.2 |

Molecular orbital analysis reveals that the lowest unoccupied molecular orbital typically has significant contribution from the nitrogen-oxygen antibonding orbital, explaining the electrophilic character of oxaziridines toward nucleophiles [12]. The electronic structure calculations support the mechanistic understanding that oxygen transfer from oxaziridines to nucleophiles proceeds through a concerted, asynchronous process with advanced cleavage of the N-O bond [3].

Steric and Electronic Effects of Substituents

The steric and electronic effects of the phenyl and tosyl substituents significantly influence the properties and reactivity of 3-Phenyl-2-tosyl-1,2-oxaziridine. The tosyl group serves as an electron-withdrawing substituent that enhances the electrophilic character of the oxaziridine ring while providing configurational stability at the nitrogen center [3] [13].

N-Sulfonyl oxaziridines, including tosyl derivatives, exhibit lower barriers to nitrogen inversion (approximately 20 kcal/mol) compared to N-alkyl oxaziridines (32 kcal/mol) [14]. This reduced inversion barrier allows for spontaneous stereomutation at ambient temperature, indicating that the high trans diastereoselectivity observed in these compounds is under thermodynamic control rather than kinetic control [14].

The phenyl substituent at the 3-position provides additional electronic stabilization through conjugation effects. The orientation of the phenyl ring relative to the oxaziridine plane influences the overall electronic distribution and can affect the reactivity profile [6]. Steric interactions between the phenyl and tosyl groups may contribute to conformational preferences and influence the approach of nucleophiles during chemical transformations.

Electronic effects of substituents on oxaziridine reactivity follow predictable patterns based on their electron-donating or electron-withdrawing character [15]. Electron-withdrawing groups like the tosyl moiety increase the electrophilic character of the oxaziridine oxygen, enhancing reactivity toward nucleophiles [16]. The balance between steric hindrance and electronic activation determines the overall reactivity profile of substituted oxaziridines [17] [18].

The steric bulk around the oxaziridine moiety significantly affects the selectivity of chemical transformations. Studies on related N-substituted oxaziridines demonstrate that increased steric hindrance can lead to altered reaction pathways and selectivity patterns [17]. The combination of phenyl and tosyl substituents in 3-Phenyl-2-tosyl-1,2-oxaziridine provides an optimal balance of electronic activation and steric accessibility for many synthetic applications.

| Substituent Effect | Impact on N-O Bond | Reactivity Change |

|---|---|---|

| Electron-withdrawing (Tosyl) | Bond weakening | Increased electrophilicity |

| Electron-donating (Alkyl) | Bond stabilization | Decreased reactivity |

| Steric bulk | Conformational restriction | Altered selectivity |

Oxaziridine Ring Formation via Sulfonamide Oxidation

The formation of oxaziridine rings through sulfonamide oxidation represents one of the most fundamental approaches to synthesizing 3-Phenyl-2-tosyl-1,2-oxaziridine. This methodology, commonly referred to as the "Davis approach," involves the oxidation of the corresponding N-sulfonyl imine with peroxyacids, particularly meta-chloroperoxybenzoic acid (m-CPBA) [1] [2].

The mechanism proceeds through a concerted process where the peroxyacid delivers an oxygen atom to the imine carbon-nitrogen double bond, resulting in the formation of the three-membered oxaziridine ring [3] [4]. N-sulfonyloxaziridines are generally prepared by oxidation of the corresponding N-sulfonyl imines, which in turn can be prepared by condensation of sulfonamides with aromatic aldehydes using either Brønsted or Lewis acids [1].

Recent investigations have demonstrated that N-sulfonyloxaziridines can be synthesized by reacting the corresponding N-sulfonylimines with aqueous sodium hypochlorite in acetonitrile without any catalyst [5]. The pH of the aqueous sodium hypochlorite is crucial to obtain the product in high yield, with optimized conditions allowing synthetically useful oxaziridines to be obtained in up to 90% yields from the corresponding imines using inexpensive, stable, environmentally friendly sodium hypochlorite pentahydrate crystals as the oxidant [5].

The classical synthesis typically employs 1.2 to 1.5 equivalents of m-CPBA in dichloromethane at temperatures ranging from 0°C to room temperature [2]. The reaction generally proceeds with high yields (80-95%) and excellent selectivity, making it a reliable method for laboratory-scale synthesis [6]. However, the use of m-CPBA presents several challenges, including its explosive nature when pure, relatively high cost, and the generation of m-chlorobenzoic acid as a by-product that requires separation [3] [7].

A significant advancement in this area has been the development of alternative oxidizing systems. The hydrogen peroxide/dimethyl carbonate system has emerged as a green alternative for the epoxidation of N-alkylimines and N-sulfonylimines [8] [9]. This environmentally benign oxidant system allows for the preparation of N-alkyloxaziridines in high yields from N-alkylamines and aromatic aldehydes in a one-pot fashion, while N-sulfonyloxaziridines can be prepared using the same oxidant system with 5 mol% of Zinc acetate dihydrate as catalyst [8].

Tosyl Group Introduction Strategies

The introduction of the tosyl group represents a critical step in the synthesis of 3-Phenyl-2-tosyl-1,2-oxaziridine. The tosyl group, derived from para-toluenesulfonyl chloride, serves multiple functions: it activates the nitrogen atom towards oxidation, provides electron-withdrawing character that stabilizes the oxaziridine ring, and acts as an excellent leaving group in subsequent reactions [10] [11].

The standard procedure for tosyl group introduction involves the reaction of para-toluenesulfonyl chloride with the appropriate amine substrate in the presence of a base, typically pyridine [12] [13]. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur center of tosyl chloride, displacing chloride and forming the tosyl amide bond [14] [15].

Selecting the appropriate base enables chemists to selectively introduce the tosyl group to the amino group over hydroxyl groups when both functionalities are present [12]. Strong bases favor O-tosylation, while weak bases direct the tosylation toward the amino group [12]. This selectivity is crucial for the preparation of specific regioisomers and avoiding unwanted side products.

The tosylation reaction typically requires one equivalent of the amine substrate, one and a half equivalents of tosyl chloride, and two equivalents of pyridine in chloroform as the standard procedure [12]. The pyridine serves both as a base to neutralize the hydrogen chloride generated during the reaction and as a nucleophilic catalyst to facilitate the substitution process [14].

Alternative approaches have been developed to address some limitations of the classical tosylation procedure. In 2001, researchers successfully demonstrated sulfonylation of various primary and secondary alcohols under neutral conditions using silver oxide and potassium iodide [12]. This neutral condition approach is particularly favorable for substrates bearing base- or acid-sensitive functional groups [12].

The para-toluenesulfonyl chloride not only converts poor leaving groups into good leaving groups but also serves as a source of chlorine atom, aryl group, and arylsulfonyl group, and can serve as a catalyst in many reactions [12]. This versatility makes it an indispensable reagent in organic synthesis beyond its role in oxaziridine formation.

Catalytic Approaches and Reaction Optimization

The development of catalytic methodologies for oxaziridine synthesis has become increasingly important due to the need for more efficient, selective, and environmentally friendly processes. The first catalytic enantioselective synthesis of oxaziridines was achieved through the oxidation of aryl and alkyl aldimines with m-CPBA under organocatalytic conditions using cinchona alkaloid-derived catalysts [16]. This breakthrough furnished optically active oxaziridines in good yields and high enantioselectivities (up to 94% ee), with mechanistic investigations indicating a stepwise enantioselective oxidation process [16].

Zinc-based catalytic systems have shown particular promise for oxaziridine synthesis. The use of Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) as a catalyst in combination with hydrogen peroxide and dimethyl carbonate provides an environmentally friendly approach to N-sulfonyloxaziridine synthesis [8] [9]. The optimal conditions involve 1.2 equivalents of sodium carbonate, 5 mol% of Zn(OAc)₂·2H₂O, 10 equivalents of 30% H₂O₂, in dimethyl carbonate at room temperature, achieving completion in 14 hours [9].

The development of chiral oxaziridine catalysts has opened new avenues for asymmetric synthesis. N-Sulfonyl α-imino ester-derived chiral oxaziridines can be readily prepared from N-sulfonyl α-imino esters in highly enantioenriched form by oxidation with hydrogen peroxide using L-isoleucine-derived triaminoiminophosphorane as a catalyst [17]. These structurally modifiable chiral oxidants demonstrate high reactivity and enantiospecificity in asymmetric oxidation reactions [17].

Copper-based catalytic systems have proven effective for specific transformations involving oxaziridines. Copper(II) catalysts can activate N-sulfonyloxaziridines to induce regioselective intramolecular amination of sp³-hybridized C-H bonds [18]. In the presence of a copper(II) catalyst, N-sulfonyl oxaziridines participate in efficient intramolecular cyclization reactions to afford various piperidine and tetrahydroisoquinoline structures [18].

The optimization of reaction parameters has been crucial for improving yields and selectivity. Temperature control is particularly important, as higher temperatures tend to decrease selectivity while lower temperatures may slow reaction rates [16]. Solvent selection significantly impacts reaction efficiency, with polar aprotic solvents like dichloromethane, chloroform, and acetonitrile generally providing the best results [8] [9].

The equivalents of oxidant used represent another critical parameter. While stoichiometric amounts (1.0-1.2 equivalents) are theoretically sufficient, the use of 1.5-2.0 equivalents often improves reaction completion and yields [9]. However, excess oxidant can lead to over-oxidation and side product formation, necessitating careful optimization for each specific substrate [8].

Green Chemistry Alternatives and Solvent Systems

The development of environmentally benign synthetic methods for oxaziridine preparation has become a priority in modern organic chemistry. The hydrogen peroxide/dimethyl carbonate system represents a significant advancement in green chemistry approaches to oxaziridine synthesis [8] [9]. This system eliminates the need for toxic and expensive peroxyacids while providing excellent yields and operational simplicity.

Dimethyl carbonate serves as both solvent and co-oxidant in this system, being converted to the active oxidizing species through reaction with hydrogen peroxide [9]. The proposed mechanism involves the in situ generation of O-alkylmonoperoxycarbonic acids, which act as the actual oxidants and decompose after the oxidation to carbon dioxide and methanol [9]. This process is inherently green, as the by-products are environmentally benign.

The use of aqueous sodium hypochlorite as an oxidant represents another green chemistry approach [5]. Commercial sodium hypochlorite solutions are inexpensive, readily available, and environmentally friendly compared to organic peroxyacids [5]. The method requires careful pH control, typically maintained between pH 7-9, to ensure optimal yields and prevent decomposition of the product [5].

Ionic liquids have emerged as promising green solvents for oxaziridine chemistry. Research has demonstrated that cationic palladium-phosphinooxazolidine catalysts show excellent catalytic activity in Diels-Alder reactions when ionic liquids are used as solvents [19]. The catalyst could be reused eight times without significant decrease in yield and enantioselectivity, demonstrating the sustainability potential of ionic liquid systems [19].

Water-based systems have been explored for certain oxaziridine transformations. While direct oxaziridine synthesis in aqueous media remains challenging due to stability issues, water has been successfully employed in workup and purification procedures, reducing the overall environmental impact of the synthetic process [8].

Solvent-free conditions represent the ultimate green chemistry approach. Some oxaziridine syntheses have been successfully conducted under solvent-free conditions, particularly when using solid-supported reagents or catalysts [20]. These approaches eliminate solvent waste and reduce energy requirements for solvent recovery and recycling.

The development of recyclable catalyst systems has been another focus of green chemistry efforts. Heterogeneous catalysts that can be easily separated and reused multiple times offer significant environmental and economic advantages [20]. Metal-organic frameworks and supported catalysts have shown promise in this regard, though their application to oxaziridine synthesis remains limited.

Scalability Challenges and Industrial Feasibility

The transition from laboratory-scale to industrial-scale production of 3-Phenyl-2-tosyl-1,2-oxaziridine presents numerous technical and economic challenges that must be addressed for commercial viability. Safety considerations represent the primary concern, particularly when using traditional peroxyacid oxidants like m-CPBA [21] [3].

The explosive nature of concentrated peroxyacids poses significant safety risks in large-scale operations [3] [7]. Commercial m-CPBA is typically sold as a mixture containing less than 72% active oxidant, with the balance composed of m-chlorobenzoic acid and water to minimize explosion hazards [7]. However, even these stabilized formulations require specialized handling procedures, safety equipment, and trained personnel, significantly increasing operational costs [3].

Heat management represents another critical challenge in scale-up operations. Oxaziridine formation reactions are typically exothermic, and inadequate heat removal can lead to temperature excursions that decrease product quality and yield [21]. Industrial reactors must be equipped with efficient heat exchange systems capable of maintaining precise temperature control throughout the reaction period.

Catalyst recovery and recycling present both economic and environmental considerations for industrial processes. While laboratory-scale reactions can often tolerate catalyst loss, industrial operations require efficient catalyst recovery systems to maintain economic viability [22]. Heterogeneous catalysts offer advantages in this regard, as they can be separated by filtration and potentially reused multiple times [23].

Solvent management represents a significant operational challenge and cost factor. The large volumes of organic solvents required for industrial-scale oxaziridine synthesis necessitate sophisticated solvent recovery and recycling systems [8]. Dichloromethane and chloroform, commonly used solvents in oxaziridine chemistry, require specialized handling due to their environmental and health concerns [9].

Waste treatment and disposal add substantial costs to industrial operations. The acidic waste streams generated during tosyl group introduction and oxaziridine formation require neutralization and appropriate disposal [12]. The development of integrated waste processing systems that can convert waste streams into useful by-products represents an important area for process improvement.

Quality control and analytical monitoring become more complex at industrial scale. Continuous or frequent sampling and analysis are necessary to ensure product quality and consistency [5]. The development of online analytical methods that can monitor reaction progress and product purity in real-time would significantly improve process control and efficiency.

Economic viability depends heavily on market demand and pricing for 3-Phenyl-2-tosyl-1,2-oxaziridine and its derivatives. The compound's primary applications in asymmetric synthesis and as a chiral auxiliary limit its market size compared to commodity chemicals [1]. However, the high value of pharmaceutical and fine chemical intermediates that can be produced using this oxaziridine may justify the higher production costs.

The development of continuous flow processes represents a promising approach to address many scalability challenges [22]. Flow chemistry offers improved heat and mass transfer, better safety through reduced inventory of hazardous materials, and the potential for automated process control [22]. Several research groups have demonstrated the feasibility of continuous oxaziridine synthesis, though commercial implementation remains limited.

Process intensification through the use of microreactors and other advanced technologies could significantly improve the economics of oxaziridine production [22]. These technologies offer enhanced mixing, precise temperature control, and reduced reactor volumes while maintaining high productivity [22].